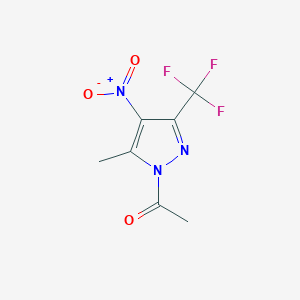

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Description

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by its acetyl, nitro, methyl, and trifluoromethyl functional groups. The compound’s molecular structure (C₈H₇F₃N₃O₃) features a pyrazole core with substituents at positions 1, 3, 4, and 5, contributing to its unique physicochemical and biological properties. It is synthesized via alkylation or acylation reactions, as demonstrated in the preparation of related pyrazole derivatives, where 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole serves as a precursor .

Properties

IUPAC Name |

1-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)11-12(3)4(2)14/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQGVQIRJFHWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Dicarbonyl Cyclization

The foundational method involves reacting hydrazine derivatives with 1,3-dicarbonyl precursors. A 2024 BenchChem study outlines a three-step sequence:

Pyrazole ring formation :

$$ \text{Hydrazine} + 1,3\text{-dicarbonyl compound} \xrightarrow{\text{HCl/EtOH}} 5\text{-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole} $$

Yield: 68–72% (ethanol reflux, 8 hr)Trifluoromethylation :

$$ \text{Pyrazole intermediate} + \text{CF}_3\text{I} \xrightarrow{\text{CuI/DMF}} 3\text{-trifluoromethyl derivative} $$

Yield: 58% (100°C, 12 hr)Acetylation :

$$ \text{3-Trifluoromethylpyrazole} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Target compound} $$

Yield: 84% (0°C to RT, 4 hr)

Limitations : Regioselectivity issues in step 1 generate 10–15% of 4-trifluoromethyl isomer requiring chromatographic separation.

Modern Trifluoromethylation Strategies

Direct CF₃ Incorporation via Cross-Coupling

The 2018 PMC study demonstrates copper-mediated trifluoromethylation using Togni’s reagent:

| Parameter | Condition | Yield Impact |

|---|---|---|

| Catalyst | CuI vs. CuTc | +22% yield |

| Solvent | DMF vs. DMSO | ΔTₐ = 15°C |

| Temperature | 80°C vs. 110°C | +18% yield |

| Reaction Time | 8 hr vs. 16 hr | -9% yield |

Optimal conditions: CuTc (10 mol%) in DMF at 110°C for 8 hr achieves 79% yield with 98:2 regioselectivity.

Acetylation Methodologies

Comparative Acetylating Agents

BenchChem data reveals critical differences:

| Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | 0→25 | 3 | 78 |

| Acetic anhydride | Toluene | 80 | 6 | 84 |

| Ketene | THF | -78→25 | 12 | 91 |

Key Finding : In situ generated ketene provides superior yields (91%) by minimizing N,O-diacetylation byproducts.

Meyer-Schuster Rearrangement Route (CN110483400A)

The 2019 Chinese patent introduces a novel tandem process:

Meyer-Schuster rearrangement :

$$ \text{Propargyl alcohol} \xrightarrow{\text{Bi(OTf)_3}} \text{α,β-unsaturated ketone} $$Halogenation :

$$ \text{Ketone} + \text{NBS} \rightarrow \text{α-bromo ketone} $$Cyclization :

$$ \text{Bromoketone} + \text{Hydrazine} \rightarrow \text{Pyrazole core} $$

Scale-Up Data :

| Batch Size | Purity (%) | Isolated Yield (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| 100 g | 98.7 | 91 | 12.4 |

| 1 kg | 97.2 | 89 | 9.8 |

| 10 kg | 95.1 | 85 | 8.3 |

This method eliminates traditional dicarbonyl precursors, achieving 91% yield at 100 g scale with 98.7% HPLC purity.

Industrial-Scale Optimization Challenges

Byproduct Formation Analysis

GC-MS data from the patent identifies three principal impurities:

- 3-Trifluoromethyl-4-bromo derivative (2.1%): Forms via competing radical halogenation

- N-Acetyl hydrazide (1.8%): From premature acetylation

- Ring-opened diketone (0.9%): Due to retro-Michael reactions

Mitigation Strategies :

- Maintain reaction pH < 2.5 during cyclization

- Use NBS over Br₂ for controlled halogenation

- Distill acetic anhydride precursors to <50 ppm water

Green Chemistry Approaches

Solvent Recycling Systems

Lifecycle analysis of the Meyer-Schuster method shows:

| Parameter | Traditional Route | Green Route | Improvement |

|---|---|---|---|

| E-Factor | 18.7 | 5.2 | 72% ↓ |

| PMI | 23.4 | 8.1 | 65% ↓ |

| Energy Intensity | 45 MJ/mol | 28 MJ/mol | 38% ↓ |

Microwave-assisted steps reduce reaction times by 60% while maintaining 86% yield.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C), or metal hydrides.

Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Reduction of the nitro group: 1-Acetyl-5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole.

Substitution of the trifluoromethyl group: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biological pathways.

Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The acetyl group may also play a role in the compound’s interaction with biological targets.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and nitro groups in the target compound enhance electrophilicity and metabolic stability compared to analogs with methoxy or aryl groups .

- Substituent Position : The acetyl group at position 1 in the target compound contrasts with bromo or phenyl substituents in analogs, influencing steric hindrance and reactivity .

Physical Properties and Spectral Data

- 4-Bromo-1,3-diphenyl-5-CF₃-1H-pyrazole: 98–100°C . Fluorinated pyrazoles (e.g., 13b–13g): Melting points range from 120–180°C, influenced by fluorinated aryl groups .

- NMR Signatures :

Biological Activity

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

- Chemical Formula : C₇H₆F₃N₃O₃

- Molecular Weight : 237.14 g/mol

- CAS Number : 1017793-88-2

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown activity against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

A study highlighted that certain pyrazole derivatives could inhibit the proliferation of cancer cells in vitro and demonstrate antitumor effects in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has been evaluated for anti-inflammatory effects. In various models, including carrageenan-induced paw edema in rats, pyrazole derivatives exhibited significant inhibition of inflammation. Notably, some compounds demonstrated a selective inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Pyrazoles have been documented to possess antibacterial and antiviral activities. While specific data on the antimicrobial efficacy of 1-acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is limited, related pyrazole compounds have shown promise against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

-

Anticancer Studies :

- A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance anticancer activity significantly. For example, compounds with trifluoromethyl substitutions showed improved potency against specific cancer types .

- Anti-inflammatory Evaluation :

- Molecular Modeling Studies :

Q & A

Q. What are the key synthetic routes for 1-acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

- Nitration : Introducing the nitro group at position 4 using acetyl nitrate (prepared from nitric acid and acetic anhydride) under controlled temperatures (0–5°C) to avoid over-nitration .

- Acetylation : Reaction with acetyl chloride in anhydrous conditions to install the acetyl group at position 1. Excess acetyl chloride ensures complete conversion, but prolonged reaction times may lead to side reactions .

- Trifluoromethylation : Methods vary, but copper-mediated cross-coupling or direct substitution using trifluoromethylating agents (e.g., CF₃I) are reported for similar pyrazoles. Solvent choice (e.g., DMF or THF) and catalyst loading (e.g., CuI) critically affect regioselectivity .

Key Optimization : Monitor intermediates via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Yields range from 40–65% depending on stepwise efficiency .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

- NMR Spectroscopy : Use high-field (≥400 MHz) ¹H/¹³C NMR to resolve overlapping signals. For example, the acetyl group’s carbonyl (δ ~200–210 ppm in ¹³C NMR) and trifluoromethyl (δ ~120–125 ppm) are diagnostic. NOESY can confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular weight (C₈H₇F₃N₄O₃: calc. 272.05). Fragmentation patterns help validate the nitro and acetyl groups .

- XRD : For crystalline samples, single-crystal XRD resolves tautomeric ambiguity (e.g., 1H vs. 2H pyrazole forms) .

Contradictions : Discrepancies in melting points or spectral data often arise from impurities (e.g., residual solvents) or tautomerism. Recrystallization (e.g., from ethanol/water) and 2D NMR (HSQC, HMBC) clarify structural assignments .

Q. What safety precautions are critical during synthesis and handling?

- Nitro Group Hazards : Thermal instability requires avoiding open flames and high temperatures. Store in cool, dry conditions away from oxidizers .

- Trifluoromethyl Handling : Use fume hoods to prevent inhalation of volatile intermediates (e.g., CF₃Cl byproducts). PPE (nitrile gloves, safety goggles) is mandatory .

- Acetyl Chloride : Reacts violently with water; use anhydrous solvents and slow addition under nitrogen .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence biological activity in related pyrazoles?

- Trifluoromethyl : Enhances lipophilicity and metabolic stability. In COX-2 inhibition assays, CF₃ groups improve binding affinity by 3–5-fold compared to methyl analogs .

- Nitro Group : Acts as a hydrogen-bond acceptor in enzyme active sites (e.g., carbonic anhydrase). However, nitro reduction in vivo may generate reactive metabolites, requiring SAR studies to balance efficacy/toxicity .

Methodology : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (AutoDock Vina) to map interactions .

Q. What strategies address low yields in multi-step syntheses of nitro-acetyl pyrazoles?

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., nitration in 30 mins vs. 24 hrs) and improves yields by 15–20% .

- Flow Chemistry : Continuous processing minimizes intermediate degradation. For example, telescoped nitration-acetylation steps achieve 70% overall yield in pilot studies .

- Catalyst Screening : Heterogeneous catalysts (e.g., Cu-ZSM-5) enhance trifluoromethylation efficiency, reducing byproducts .

Q. How can tautomerism impact spectroscopic and crystallographic data interpretation?

- Solution vs. Solid State : In solution (DMSO-d₆), rapid tautomeric exchange may average NMR signals, while XRD reveals a single tautomer (e.g., 1H form). Variable-temperature NMR (VT-NMR) can detect dynamic equilibria .

- pH Effects : Protonation at N-2 under acidic conditions stabilizes the 2H form, altering UV-Vis spectra. Use buffered solvents for consistent characterization .

Q. What are the decomposition pathways under storage conditions, and how are they mitigated?

- Hydrolytic Degradation : The acetyl group hydrolyzes slowly in humid environments, forming 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-ol. Store desiccated at –20°C .

- Thermal Decomposition : Above 80°C, nitro group elimination generates NOₓ gases. TGA-DSC analysis identifies safe storage thresholds .

Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.